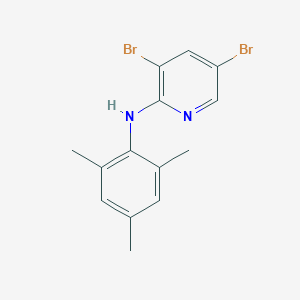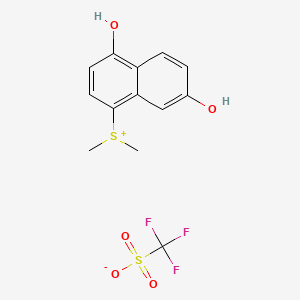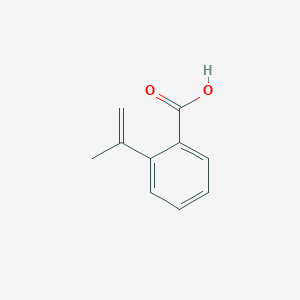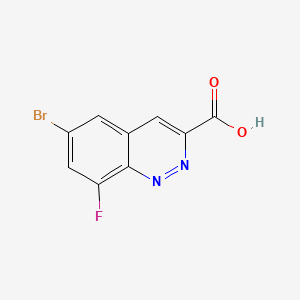
N-(2-bromopropyl)aniline;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromopropyl)aniline;hydrobromide is an organic compound that belongs to the class of brominated anilines. It is characterized by the presence of a bromine atom attached to the second carbon of a propyl chain, which is further connected to an aniline group. The compound is typically found in its hydrobromide salt form, which enhances its stability and solubility in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopropyl)aniline;hydrobromide can be achieved through several methods. One common approach involves the bromination of N-propylaniline. The reaction typically employs hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of electrochemical methods for bromination has also been explored to minimize waste and improve safety .
化学反応の分析
Types of Reactions
N-(2-bromopropyl)aniline;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of N-(2-propyl)aniline.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted anilines, N-oxides, and reduced aniline derivatives.
科学的研究の応用
N-(2-bromopropyl)aniline;hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-bromopropyl)aniline;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propyl chain and aniline group contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- N-(2-chloropropyl)aniline;hydrochloride
- N-(2-iodopropyl)aniline;hydroiodide
- N-(2-fluoropropyl)aniline;hydrofluoride
Uniqueness
N-(2-bromopropyl)aniline;hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
特性
CAS番号 |
89036-60-2 |
|---|---|
分子式 |
C9H13Br2N |
分子量 |
295.01 g/mol |
IUPAC名 |
N-(2-bromopropyl)aniline;hydrobromide |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3;1H |
InChIキー |
OLGMSSGBGJMRSM-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC=CC=C1)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)

![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)



![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
